5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole
Overview
Description
5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole, also known as this compound, is a useful research compound. Its molecular formula is C33H26N4O and its molecular weight is 494.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Drug Design Compounds containing biphenyl and tetrazole groups are frequently explored in the context of drug discovery and design. The biphenyl structure, due to its planarity and ability to engage in π-π interactions, is often used to improve the binding affinity of pharmaceuticals to their targets. Tetrazole, on the other hand, is a bioisostere for the carboxylate group, making it a common substituent in drug molecules aiming for enhanced metabolic stability or improved pharmacokinetic properties. For example, tetrazole derivatives have been studied for their potential as radioprotectors and topoisomerase inhibitors, indicating their role in developing treatments for conditions requiring DNA protection or modulation (Issar & Kakkar, 2013).
Materials Science In materials science, biphenyl and tetrazole groups contribute to the synthesis of novel polymers and functional materials. These components can impart specific properties, such as thermal stability, electrical conductivity, and luminescence, to the materials, making them suitable for applications in electronics, optics, and energy storage. For instance, research on plastic scintillators based on polymethyl methacrylate discusses the use of various luminescent dyes, demonstrating the broader scope of how chemical modifications can tailor material properties for specific applications (Salimgareeva & Kolesov, 2005).
Biomedical Research In biomedical research, derivatives of biphenyl and tetrazole have been explored for their therapeutic potential across a range of conditions, including cardiovascular diseases, cancer, and neurological disorders. The specificity of these compounds to interact with biological targets, such as enzymes and receptors, allows for the development of novel treatments with potentially lower toxicity and higher efficacy. Studies on compounds like DuP 753 reveal the significance of selective and competitive inhibition of physiological pathways, illustrating the potential of chemically complex molecules in therapeutic applications (Wong et al., 1991).
Mechanism of Action
Target of Action
The primary target of Olmesartan Impurity, also known as “5-[4’-Hydroxymethyl-(1,1’-biphenyl)-2-yl]-1-triphenylmethyltetrazole” or “[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanol”, is the angiotensin II receptor 1 (AT1) . This receptor plays a crucial role in the regulation of blood pressure and fluid balance in the body .
Biochemical Pathways
The action of Olmesartan Impurity affects the renin-angiotensin-aldosterone system (RAAS) . This system plays a vital role in hemostasis and the regulation of kidney, vascular, and cardiac functions . By blocking the AT1 receptor, Olmesartan Impurity inhibits the negative regulatory feedback within the RAAS, contributing to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
It is known that following oral administration, olmesartan, the active metabolite of olmesartan impurity, is rapidly hydrolyzed in plasma . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Olmesartan Impurity and their impact on bioavailability need further investigation.
Properties
IUPAC Name |
[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N4O/c38-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-34-35-36-37(32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,38H,24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMWXNFBOZZDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568450 | |
Record name | {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154709-18-9 | |
Record name | {2'-[1-(Triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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